Cdc7-IN-20

Biochemical Assay Kinase Inhibition Drug Discovery

Researchers studying DNA replication stress and cell cycle control need a CDC7 inhibitor with proven oral bioavailability and in vivo efficacy, yet substitution with compounds like TAK-931 or XL413 is invalid due to divergent potency, selectivity, and PK profiles. Cdc7-IN-20 (EP-05) resolves this gap as a single-digit nanomolar ATP-competitive CDC7 kinase inhibitor. - Biochemical potency: IC50 = 0.93 nM, Ki = 0.11 nM - over 3-fold more potent than XL413 (IC50 = 3.4 nM). - Target engagement: dose-dependently inhibits MCM2 phosphorylation (p-Ser53/p-Ser40) in COLO 205 cells. - In vivo efficacy: oral administration (2-8 mg/kg) achieves significant tumor growth inhibition in COLO 205 xenograft models, enabling robust PK/PD correlation studies.

Molecular Formula C15H16N4OS
Molecular Weight 300.4 g/mol
Cat. No. B15137712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc7-IN-20
Molecular FormulaC15H16N4OS
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(C)C(C1=NC2=C(C(=O)N1)SC(=C2)C3=CC=NC=C3)N
InChIInChI=1S/C15H16N4OS/c1-8(2)12(16)14-18-10-7-11(9-3-5-17-6-4-9)21-13(10)15(20)19-14/h3-8,12H,16H2,1-2H3,(H,18,19,20)
InChIKeyBJPKTIJCZLHYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdc7-IN-20 Chemical Identity and Specifications


Cdc7-IN-20 (also known as EP-05) is a small-molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase, an enzyme critical for initiating DNA replication [1]. It belongs to the thieno[3,2-d]pyrimidin-4(3H)-one chemical class [1]. The compound is designed for oral bioavailability and acts as an ATP-competitive inhibitor of its target [2].

Why Generic Substitution Fails for Cdc7-IN-20


Substituting Cdc7-IN-20 with other CDC7 inhibitors or related kinase inhibitors is not straightforward due to substantial differences in biochemical potency, selectivity profiles, and pharmacokinetic behavior. For instance, Cdc7-IN-20 demonstrates single-digit nanomolar potency (IC50 = 0.93 nM) [1], which is on par with the most potent clinical-stage inhibitor TAK-931 (IC50 < 0.3 nM) [2], yet it is over 3-fold more potent than XL413 (IC50 = 3.4 nM) . Furthermore, while XL413 has documented selectivity over CK2 (63-fold) and PIM1 (12-fold) , the selectivity profile of Cdc7-IN-20 against these off-targets is not yet quantified, underscoring the need for head-to-head profiling. The lack of interchangeable bioactivity and PK data necessitates the careful selection of Cdc7-IN-20 as a unique tool compound.

Quantitative Evidence Guide for Cdc7-IN-20


Biochemical Potency Against CDC7 Kinase

Cdc7-IN-20 (EP-05) exhibits high biochemical potency with an IC50 value of 0.93 nM and a Ki value of 0.11 nM for CDC7 kinase [1]. This potency is comparable to the clinical-stage inhibitor TAK-931 (IC50 < 0.3 nM) [2] and is more potent than the well-studied inhibitor XL413 (IC50 = 3.4 nM) .

Biochemical Assay Kinase Inhibition Drug Discovery

In Vivo Antitumor Efficacy in Xenograft Model

Cdc7-IN-20 demonstrates oral antitumor activity in a COLO 205 xenograft mouse model when administered at 2, 4, and 8 mg/kg for 3 consecutive days [1]. This efficacy profile positions it as a viable in vivo tool for studying CDC7 inhibition, comparable to TAK-931, which has also shown in vivo efficacy in xenograft models [2]. In contrast, the widely used inhibitor XL413 has been reported to have limited in vivo activity in some models [3].

In Vivo Pharmacology Xenograft Model Colorectal Cancer

Target Engagement: MCM2 Phosphorylation Inhibition

Cdc7-IN-20 functionally inhibits its downstream target, MCM2, by reducing phosphorylation at Ser53 and Ser40 in a dose-dependent manner in COLO 205 cells [1]. This on-target effect confirms engagement with the CDC7 pathway, a mechanism shared by other CDC7 inhibitors like XL413 and TAK-931 [2].

Target Engagement Phosphorylation DNA Replication

Potency in COLO 205 Cell Proliferation: Cdc7-IN-20 Exhibits Cytostatic Activity

Cdc7-IN-20 effectively inhibits the proliferation of COLO 205 colorectal cancer cells at concentrations of 0.5, 1, and 2 μM over 24 hours [1]. This activity aligns with its intended mechanism as a CDC7 inhibitor. In contrast, the CDC7 inhibitor XL413 has been reported to have limited anti-proliferative activity across a panel of cancer cell lines [2].

Cell Proliferation Cytotoxicity Colorectal Cancer

Research and Industrial Application Scenarios


CDC7-Dependent DNA Replication in Colorectal Cancer

Cdc7-IN-20 is well-suited for studies on DNA replication stress and cell cycle control in colorectal cancer. Its potent inhibition of MCM2 phosphorylation (target engagement) [1] and anti-proliferative activity in COLO 205 cells [2] make it an effective tool for dissecting CDC7-dependent pathways. It can be used as a comparator alongside other CDC7 inhibitors like TAK-931 or XL413 to investigate context-dependent effects on replication fork dynamics and DNA damage response pathways.

In Vivo PK/PD and Xenograft Studies

The oral bioavailability and demonstrated in vivo efficacy of Cdc7-IN-20 in the COLO 205 xenograft model [1] support its use in preclinical animal studies. Researchers can utilize this compound to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, evaluate tumor growth inhibition in combination therapies, and explore its efficacy in other xenograft or patient-derived xenograft (PDX) models of cancer, particularly those with known sensitivity to replication stress.

Biochemical and Biophysical Kinase Characterization

With sub-nanomolar biochemical potency (IC50 = 0.93 nM, Ki = 0.11 nM) [1], Cdc7-IN-20 serves as a high-affinity probe for in vitro enzymatic studies. It can be employed in kinetic assays to determine binding parameters, in thermal shift assays to assess protein stabilization, or as a reference inhibitor for developing novel CDC7-targeting compounds. Its distinct chemical scaffold compared to other inhibitors like TAK-931 and XL413 also makes it valuable for structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdc7-IN-20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.